2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-30-17-6-4-5-14(13-17)21-25-22(31-27-21)20-18-7-2-3-8-19(18)23(29)28(26-20)16-11-9-15(24)10-12-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZKHVLRACLLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular structure of 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 285.72 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate oxadiazole and phthalazinone moieties. Recent studies have highlighted various synthetic approaches that enhance yield and efficiency through methods such as ultrasonic irradiation .
Anticancer Properties
Research has demonstrated that derivatives of phthalazinone exhibit significant anti-proliferative activity against various cancer cell lines. For example, compounds similar to 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one have shown selective cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38) .
Mechanisms of Action :
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Apoptosis Induction : The elevation of apoptotic markers such as p53 and caspase 3 has been observed, indicating that these compounds can trigger programmed cell death in cancerous cells .
- Enzyme Inhibition : The inhibition of key enzymes like MAPK and Topo II has been noted at submicromolar concentrations, further supporting their potential as anticancer agents .
Case Studies
Several studies have focused on the biological evaluation of phthalazinone derivatives:
- Study on Anti-Proliferative Activity :
- Molecular Docking Studies :
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 1 | HepG2 | < 50 | Apoptosis Induction |
| Compound 1 | MCF-7 | < 70 | Cell Cycle Arrest |
| Compound 2e | HepG2 | < 40 | MAPK Inhibition |
| Compound 7d | MCF-7 | < 60 | Topo II Inhibition |
Scientific Research Applications
Research indicates that derivatives of phthalazinones and oxadiazoles exhibit significant biological activities, including:
- Anticancer Activity : Several studies have reported promising anticancer effects against various human cancer cell lines.
- Enzyme Inhibition : These compounds often inhibit key enzymes involved in cancer progression, such as MAPK (Mitogen-Activated Protein Kinase) and Topo II (Topoisomerase II).
- Pro-apoptotic Effects : They can induce apoptosis in cancer cells, which is crucial for effective cancer treatment.
Anticancer Activity
A notable study by Hekal et al. (2020) evaluated the anti-proliferative effects of this compound against human epithelial cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The findings revealed:
- IC50 Value : The compound exhibited an IC50 value below 100 µM, indicating potent anticancer properties without harming normal fibroblasts (WI-38).
Molecular Docking Studies
Molecular docking studies suggest that the compound interacts favorably with target proteins due to its structural features. High binding affinities indicate a strong potential for these compounds to act as inhibitors of critical pathways involved in tumor growth.
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG2 | <100 | Cell cycle arrest, apoptosis induction |
| Anticancer | MCF-7 | <100 | Cell cycle arrest, apoptosis induction |
| Enzyme Inhibition | MAPK | Not specified | Inhibition of signaling pathways |
| Enzyme Inhibition | Topo II | Not specified | Inhibition of DNA replication processes |
Case Studies
In comparative studies involving various derivatives of phthalazinones, this compound exhibited superior anti-proliferative activity compared to other tested compounds. It demonstrated selectivity towards cancer cells while sparing normal cells, which is significant for drug development.
Chemical Reactions Analysis
Core Phthalazinone Formation
The phthalazinone scaffold is synthesized via cyclocondensation of 1-(biphenyl-4-carbonyl)benzoic acid derivatives with hydrazines. For example:
-
Reaction : 1-(Biphenyl-4-carbonyl)benzoic acid reacts with hydrazine hydrate under reflux in dry benzene to form 4-biphenyl-4-yl-(2H)-phthalazin-1-one .
-
Key Step : Nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization.
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is typically generated via cyclodehydration of diacylhydrazines or through tetrazole-acylation pathways:
a) Cyclodehydration Route
-
Reagents : Diacylhydrazines treated with POCl₃, H₂SO₄, or trifluoroacetic acid .
-
Example : Reaction of 4-(hydrazinecarbonyl)phthalazin-1(2H)-one derivatives with 3-methoxybenzoyl chloride under POCl₃ yields the oxadiazole ring .
-
Mechanism : Acid-catalyzed intramolecular cyclization (see Scheme 1).
b) Tetrazole-Acylation Pathway
-
Reaction : 5-Aryl-1H-tetrazoles react with chloroacetyl chloride or benzoyl chlorides to form 1,2,4-oxadiazoles .
-
Example : 4-Methoxyphenyltetrazole (92 ) reacts with 4-tert-butylbenzoyl chloride to form 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (93 ) in 96% yield .
a) 4-Chlorophenyl Group at Position 2
-
Method : Alkylation of the phthalazinone nitrogen using 4-chlorophenyl halides or via Mannich reactions .
-
Conditions : Ultrasound irradiation improves reaction efficiency (e.g., compound 7a–g synthesis in Scheme 2 of ).
b) 3-Methoxyphenyl Group on Oxadiazole
-
Acylation : Reacting hydrazides with 3-methoxybenzoyl chloride under POCl₃ generates the 3-methoxyphenyl-substituted oxadiazole .
Functionalization via Mannich Reactions
The phthalazinone-oxadiazole hybrid undergoes Mannich reactions to introduce aminoalkyl groups:
-
Reagents : Formaldehyde + primary amines (e.g., p-toluidine, cyclohexylamine) .
-
Example : Ultrasound-assisted reaction of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one (1 ) with formaldehyde and p-toluidine yields 7a with improved regioselectivity .
Key Reaction Data
Mechanistic Insights
-
POCl₃ Role : Acts as both a dehydrating agent and Lewis acid, facilitating cyclization .
-
Ultrasound Advantage : Reduces reaction time from hours to minutes by enhancing mass transfer .
Stability and Reactivity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Compound A is compared to analogs with modifications in the oxadiazole and phthalazinone substituents (Table 1). Key structural differences include:
- Halogen vs. Methoxy Substitutions : Chlorophenyl and bromophenyl groups (e.g., CAS 1291862-31-1 in ) reduce electron density, whereas methoxy groups (e.g., 3-methoxy in Compound A or 3,4,5-trimethoxy in ) enhance solubility via electron-donating effects .
- Positional Isomerism : The 3-methoxyphenyl group in Compound A contrasts with 2-methoxyphenyl () and 4-methoxyphenyl () analogs, affecting steric interactions and π-stacking in molecular packing .
Table 1: Structural and Physicochemical Comparison
Physicochemical and Crystallographic Properties
- Solubility : Methoxy groups in Compound A likely improve aqueous solubility compared to halogenated analogs (e.g., CAS 1291862-31-1) .
- Crystal Packing : highlights that halogen substituents (Cl, Br) favor dense packing via halogen bonding, while methoxy groups may introduce steric hindrance, reducing crystallinity .
Pharmacological Potential
The 3-methoxyphenyl group in Compound A could modulate target selectivity compared to halogenated derivatives.
Preparation Methods
Reaction of Phthalaldehydic Acid with 4-Chlorophenylhydrazine
Phthalaldehydic acid reacts with 4-chlorophenylhydrazine in chloroform under catalytic conditions (e.g., H₁₄[NaP₅W₃₀O₁₁₀]) to yield 2-(4-chlorophenyl)phthalazin-1(2H)-one. Key parameters include:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | H₁₄[NaP₅W₃₀O₁₁₀] (5 mol%) | 89 | |
| Solvent | Chloroform | — | |
| Temperature | Reflux (61°C) | — | |
| Reaction Time | 3 hours | — |
This step benefits from the Brønsted acidity of heteropolyacids, which accelerate imine formation and cyclization. The product is characterized by IR absorption at 1675–1690 cm⁻¹ (C=O stretch) and ¹H NMR signals for the 4-chlorophenyl group (δ 7.45–7.65 ppm).
Functionalization at Position 4 of the Phthalazinone
Introducing the oxadiazole moiety at position 4 requires prior activation of the phthalazinone core. Two approaches are documented:
Carboxylic Acid Intermediate
Oxidation of the phthalazinone’s C4 position generates a carboxylic acid derivative. This is achieved via KMnO₄ in acidic medium, yielding 2-(4-chlorophenyl)phthalazin-1(2H)-one-4-carboxylic acid. Subsequent conversion to the acid chloride (using SOCl₂) enables coupling with hydrazides.
Direct Cyclocondensation
Alternatively, 4-(hydrazinecarbonyl)phthalazin-1(2H)-one reacts with 3-methoxybenzoyl chloride to form a diacylhydrazine intermediate. Cyclodehydration with POCl₃ (6–7 hours reflux) produces the target oxadiazole-phthalazinone hybrid.
Synthesis of the 1,3,4-Oxadiazole Moiety
The 3-(3-methoxyphenyl)-1,3,4-oxadiazol-5-yl group is synthesized separately and later coupled to the phthalazinone.
Hydrazide Cyclization
3-Methoxybenzohydrazide undergoes cyclodehydration with POCl₃ to form 3-(3-methoxyphenyl)-1,3,4-oxadiazole-5-carbonyl chloride. Key data:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Cyclizing Agent | POCl₃ | 78–85 | |
| Temperature | Reflux (110°C) | — | |
| Reaction Time | 6 hours | — |
IR analysis confirms oxadiazole formation via disappearance of N–H stretches (3200–3300 cm⁻¹) and emergence of C=N absorption at 1610–1630 cm⁻¹.
Coupling of Oxadiazole and Phthalazinone Moieties
The final step involves nucleophilic acyl substitution between the phthalazinone’s acid chloride and the oxadiazole’s amine group.
Reaction Conditions
- Solvent: Dry acetone or THF
- Base: K₂CO₃ (2.0 equiv)
- Temperature: Room temperature to 60°C
- Time: 4–6 hours
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Acetone | 72 | |
| Base | K₂CO₃ | — | |
| Reaction Time | 5 hours | — |
Post-reaction, the crude product is purified via recrystallization (ethanol/water), yielding white crystals with a melting point of 218–220°C.
Alternative Ultrasonic-Assisted Synthesis
Green chemistry approaches utilize ultrasonic irradiation to accelerate key steps. For example, cyclodehydration under ultrasound reduces reaction time from 6 hours to 45 minutes while maintaining yields >80%.
Characterization and Analytical Data
The final compound is validated through spectroscopic methods:
- IR: C=O (1685 cm⁻¹), C=N (1620 cm⁻¹), and absence of SH peaks.
- ¹H NMR (DMSO-d₆): δ 3.85 (s, OCH₃), 7.12–8.05 (m, aromatic H).
- MS (ESI): m/z 431.1 [M+H]⁺.
Challenges and Optimization
Q & A
How can the synthetic yield of this compound be optimized in multi-step reactions?
Basic Research Question
To improve yield, focus on reaction conditions such as:
- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance oxadiazole cyclization efficiency .
- Catalyst use : Concentrated sulfuric acid or potassium hydroxide accelerates intermediate formation .
- Temperature control : Maintain 80–100°C during cyclocondensation to avoid side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .
What advanced techniques confirm the compound’s structural identity?
Basic Research Question
Key methods include:
- X-ray crystallography : Resolves bond angles and torsional strain in the phthalazinone-oxadiazole core (e.g., C–C bond precision: ±0.004–0.013 Å) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm) .
- HRMS : Validates molecular formula (e.g., calculated [M+H]⁺: 487.0821; observed: 487.0818) .
How does the compound interact with biological targets at the molecular level?
Advanced Research Question
Mechanistic insights involve:
- Molecular docking : The oxadiazole and phthalazinone moieties form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- Comparative studies : Analogues with halogen substituents (e.g., bromine) show enhanced binding affinity compared to methoxy groups .
What strategies address poor aqueous solubility in pharmacological assays?
Advanced Research Question
Solutions include:
- Co-solvent systems : 10% DMSO in PBS retains bioactivity while improving solubility .
- Structural derivatization : Introduce sulfonate or amine groups to the phenyl ring to enhance hydrophilicity .
- Micellar encapsulation : Use poloxamers (e.g., Pluronic F-68) to stabilize the compound in cell-based assays .
How do substituent modifications influence bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) findings:
- Methoxy → halogen substitution : Chlorine at the 4-position increases cytotoxicity (IC₅₀: 12 µM vs. 28 µM for methoxy) .
- Oxadiazole ring variation : Replacing oxadiazole with triazole reduces antifungal activity (MIC: >50 µg/mL vs. 12 µg/mL) .
- Computational guidance : DFT calculations predict electron-withdrawing groups enhance redox activity .
How is the compound quantified in complex biological matrices?
Basic Research Question
Analytical protocols:
- HPLC-UV : C18 column, mobile phase (acetonitrile:water = 70:30), detection at 254 nm, LOD = 0.1 µg/mL .
- Validation : Linearity (R² > 0.99) across 1–100 µg/mL; recovery >95% in plasma .
How is stability assessed under varying storage conditions?
Advanced Research Question
Accelerated stability testing (ICH Q1A):
- Thermal stress : Degradation <5% after 72 hrs at 40°C .
- Photostability : Protect from UV light; amber vials prevent oxadiazole ring cleavage .
How to resolve contradictory bioactivity data across studies?
Advanced Research Question
Troubleshooting steps:
- Assay standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and incubation times (48–72 hrs) .
- Purity verification : Confirm >95% purity via HPLC to exclude batch-specific impurities .
Can computational models predict reactivity and metabolic pathways?
Advanced Research Question
Yes:
- DFT calculations : Identify electrophilic sites (e.g., oxadiazole C5) prone to nucleophilic attack .
- ADMET prediction : CYP3A4-mediated demethylation of the methoxy group is a major metabolic route .
How is regioselectivity controlled during oxadiazole ring formation?
Advanced Research Question
Key strategies:
- Directing groups : Use nitro or amino substituents to guide cyclization .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity (>90% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
